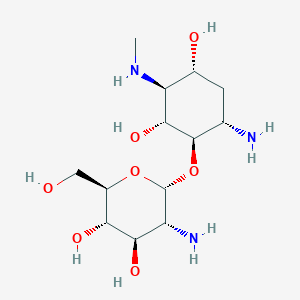

Istamycin AO

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H27N3O7 |

|---|---|

Molecular Weight |

337.37 g/mol |

IUPAC Name |

(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2,4-dihydroxy-3-(methylamino)cyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol |

InChI |

InChI=1S/C13H27N3O7/c1-16-8-5(18)2-4(14)12(11(8)21)23-13-7(15)10(20)9(19)6(3-17)22-13/h4-13,16-21H,2-3,14-15H2,1H3/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+/m0/s1 |

InChI Key |

SHVSVMWFARPGSO-NVLSRCHWSA-N |

Isomeric SMILES |

CN[C@H]1[C@@H](C[C@@H]([C@H]([C@@H]1O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)N)O |

Canonical SMILES |

CNC1C(CC(C(C1O)OC2C(C(C(C(O2)CO)O)O)N)N)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Istamycin A0 from Streptomyces tenjimariensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Istamycin A0, a member of the aminoglycoside family of antibiotics, is a natural product of the marine actinomycete, Streptomyces tenjimariensis. This technical guide provides a comprehensive overview of the discovery, fermentation, isolation, and characterization of Istamycin A0. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in natural product drug discovery and development. The guide details the experimental protocols for the cultivation of S. tenjimariensis, extraction of the antibiotic complex, and chromatographic purification of Istamycin A0. Furthermore, it presents a summary of the analytical techniques for its characterization and a putative biosynthetic pathway.

Introduction

The aminoglycoside antibiotics are a clinically important class of antibacterial agents that function by inhibiting protein synthesis in bacteria. The discovery of novel aminoglycosides from natural sources remains a crucial area of research to combat the growing threat of antibiotic resistance. Istamycins, produced by Streptomyces tenjimariensis, are a unique subclass of aminoglycosides characterized by a 2-deoxystreptamine core. Among the various istamycin congeners, Istamycin A0 is a key component of the biosynthetic pathway. This guide focuses on the technical aspects of its discovery and isolation.

Fermentation of Streptomyces tenjimariensis

The production of Istamycin A0 is achieved through the submerged fermentation of Streptomyces tenjimariensis. The composition of the fermentation medium and the culture conditions are critical for optimal antibiotic production.

Fermentation Protocol

A detailed protocol for the fermentation of S. tenjimariensis for the production of istamycins is outlined below:

-

Inoculum Preparation: A seed culture is initiated by inoculating a suitable agar slant of S. tenjimariensis into a seed medium. The culture is incubated at 28°C for 2-3 days on a rotary shaker.

-

Production Culture: The seed culture is then transferred to a production medium. A typical production medium contains a combination of carbon and nitrogen sources, along with essential minerals.[1]

-

Fermentation Conditions: The production culture is incubated for 5-7 days under aerobic conditions. Key fermentation parameters are summarized in Table 1.

Fermentation Data

While specific production titers for Istamycin A0 are not extensively reported in publicly available literature, the relative abundance of various istamycin congeners has been characterized.[2] A study profiling the istamycins produced by S. tenjimariensis ATCC 31603 identified sixteen natural congeners, with Istamycin A and B being the most abundant, followed by Istamycin A0 and B0.[2]

Table 1: Fermentation Parameters for Istamycin Production

| Parameter | Value/Composition | Reference |

| Producing Organism | Streptomyces tenjimariensis | [1] |

| Carbon Source | Starch | [1] |

| Nitrogen Source | Soybean Meal | [1] |

| Inorganic Salts | NaCl, K2HPO4, MgSO4·7H2O | |

| Temperature | 28°C | |

| Agitation | 200-250 rpm | |

| Incubation Time | 5-7 days |

Isolation and Purification of Istamycin A0

The isolation of Istamycin A0 from the fermentation broth involves a multi-step process that includes extraction and chromatographic purification.

Experimental Workflow

The overall workflow for the isolation of Istamycin A0 is depicted in the following diagram:

Caption: Workflow for the isolation of Istamycin A0.

Extraction Protocol

-

Cell Removal: The fermentation broth is centrifuged to separate the mycelia from the supernatant containing the dissolved istamycins.

-

Lyophilization: The cleared supernatant is then freeze-dried to yield a crude powder containing the istamycin complex.

Chromatographic Purification

The purification of Istamycin A0 from the crude extract is achieved through a combination of chromatographic techniques.

The crude extract is first subjected to normal-phase silica chromatography. This step serves to separate the highly polar aminoglycosides from less polar impurities.

Further purification is achieved using cation exchange chromatography.[3] This technique separates molecules based on their net positive charge. Since istamycins are basic compounds, they bind to the negatively charged resin of the cation exchange column.

Protocol:

-

Resin Selection: A strong cation exchange resin is typically used.

-

Equilibration: The column is equilibrated with a buffer at a specific pH to ensure the istamycins carry a net positive charge.

-

Loading: The partially purified istamycin fraction is dissolved in the equilibration buffer and loaded onto the column.

-

Washing: The column is washed with the equilibration buffer to remove any unbound impurities.

-

Elution: The bound istamycins are eluted using a salt gradient (e.g., NaCl) or by changing the pH of the buffer. Different istamycin congeners, including Istamycin A0, will elute at different salt concentrations or pH values, allowing for their separation.

Purification Data

Characterization of Istamycin A0

The characterization of purified Istamycin A0 is essential to confirm its identity and purity.

Analytical Techniques

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the primary analytical tool for the characterization and quantification of istamycins.[2][4]

Table 2: Analytical Methods for Istamycin A0 Characterization

| Technique | Purpose | Key Parameters | Reference |

| HPLC-MS | Identification and Quantification | C18 reverse-phase column, gradient elution, ESI-MS detection | [2][4] |

| NMR Spectroscopy | Structural Elucidation | 1H and 13C NMR |

Putative Biosynthetic Pathway of Istamycin A0

The biosynthesis of istamycins in S. tenjimariensis proceeds through a complex pathway involving a series of enzymatic reactions. The pathway starts from primary metabolites and involves the formation of the characteristic 2-deoxystreptamine core, followed by glycosylation and other modifications. While the complete pathway for Istamycin A0 is not fully elucidated, a putative pathway can be constructed based on the known biosynthetic gene cluster and analogy to other aminoglycoside pathways.

Caption: Putative biosynthetic pathway of Istamycin A0.

Conclusion

This technical guide has provided an in-depth overview of the discovery and isolation of Istamycin A0 from Streptomyces tenjimariensis. The detailed methodologies for fermentation, extraction, and purification, along with the analytical techniques for characterization, offer a valuable resource for researchers in the field of natural product drug discovery. While quantitative data on production yields and purification efficiency are limited in the current literature, the protocols outlined here provide a solid foundation for the successful isolation of Istamycin A0. Further research to optimize fermentation conditions and purification strategies will be beneficial for improving the overall yield and efficiency of Istamycin A0 production.

References

- 1. Studies on new aminoglycoside antibiotics, istamycins, from an actinomycete isolated from a marine environment. III. Nutritional effects on istamycin production and additional chemical and biological properties of istamycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Istamycin aminoglycosides profiling and their characterization in Streptomyces tenjimariensis ATCC 31603 culture using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JPS63309184A - Streptomyces tenjimariensis belonging to actinomycete - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

Unraveling the Assembly Line: A Technical Guide to the Istamycin AO Biosynthetic Pathway and Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the biosynthetic pathway and the genetic architecture responsible for producing Istamycin AO, an aminoglycoside antibiotic. By examining the functions of the biosynthetic genes, outlining a plausible enzymatic pathway, and detailing key experimental methodologies, this document serves as a comprehensive resource for the study and manipulation of this valuable natural product.

The Istamycin Biosynthetic Gene Cluster

The production of istamycins is orchestrated by a dedicated biosynthetic gene cluster (BGC) in Streptomyces tenjimariensis. The complete BGC has been sequenced and is available under GenBank accession number AJ845083.2. Analysis of the open reading frames (ORFs) within this cluster allows for the assignment of putative functions to the encoded enzymes based on homology to well-characterized enzymes from other aminoglycoside pathways, such as those for kanamycin and butirosin.

Table 1: Putative Functions of Genes in the Istamycin Biosynthetic Cluster

| Gene/ORF | Proposed Enzyme Function | Putative Role in Istamycin Biosynthesis |

| istC | 2-deoxy-scyllo-inosose synthase (DOIS) | Catalyzes the conversion of Glucose-6-phosphate to 2-deoxy-scyllo-inosose (DOI), the first committed step in aminocyclitol ring formation. |

| istS | 2-deoxy-scyllo-inosose aminotransferase | Catalyzes the amination of DOI to form 2-deoxy-scyllo-inosamine, a key intermediate. |

| istG | Glycosyltransferase | Attaches a sugar moiety (e.g., D-glucosamine) to the aminocyclitol core. |

| istM1 | SAM-dependent Methyltransferase | Performs N-methylation on an amino group of the aminocyclitol or sugar moiety. |

| istM2 | SAM-dependent Methyltransferase | Performs a secondary methylation, possibly at a different position. |

| istA | Aminotransferase | Catalyzes the addition of an amino group to a sugar intermediate. |

| istD | Dehydrogenase | Involved in the modification of sugar moieties, potentially in a deoxygenation step. |

| istE | Epimerase/Dehydratase | Catalyzes stereochemical changes or dehydration reactions on sugar intermediates. |

| istP | Phosphatase | Removes phosphate groups from intermediates. |

| istK | Kinase | Phosphorylates intermediates to activate them for subsequent reactions. |

| istR | Regulatory Protein | Controls the expression of other genes within the cluster. |

| istT | Transporter/Efflux Protein | Exports the final istamycin product out of the cell, conferring self-resistance. |

Note: Gene names marked with an asterisk () are assigned based on homology and their precise role in the istamycin pathway requires further experimental validation.*

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic process that begins with central carbon metabolism and involves the construction of a 2-deoxyfortamine core, followed by glycosylation and subsequent tailoring reactions. While the exact sequence for this compound has been proposed by analogy to related compounds, it follows a conserved logic.

Step 1: Formation of the 2-Deoxyfortamine Core The pathway initiates with D-glucose-6-phosphate, a primary metabolite. The enzyme IstC (2-deoxy-scyllo-inosose synthase) converts it into 2-deoxy-scyllo-inosose (DOI). This intermediate is then subjected to two successive rounds of amination, catalyzed by aminotransferases like IstS , to form the characteristic 1,4-diaminocyclitol core of 2-deoxyfortamine.

Step 2: Glycosylation A putative glycosyltransferase, IstG , attaches the first sugar unit, likely a derivative of D-glucosamine, to the 2-deoxyfortamine core.

Step 3: Tailoring Reactions Following glycosylation, a series of "tailoring" enzymes modify the structure. These modifications are critical for the final bioactivity of the molecule. Putative enzymes in the ist cluster, such as methyltransferases (IstM1 , IstM2 ), aminotransferases (IstA ), and dehydrogenases (IstD ), perform these modifications to yield the final this compound structure. The precise order of these tailoring steps defines the specific congener that is produced.

Caption: Proposed biosynthetic pathway for this compound.

Quantitative Data on Istamycin Production

Specific enzyme kinetic data for the Istamycin biosynthetic enzymes are not extensively reported in the literature. However, studies on the fermentation of S. tenjimariensis provide semi-quantitative insights into factors influencing overall yield.

Table 2: Factors Influencing Istamycin Production

| Factor | Condition | Observed Effect on Yield | Reference |

| Carbon Source | Substitution of starch with glucose, glycerol, or maltose | Substantial decrease in production | [1] |

| Nitrogen Source | Substitution of soy bean meal with yeast extract or peptone | Marked decrease in production | [1] |

| Additive | Addition of 0.2% palmitate | Production was doubled | [1] |

| Fermentation pH | Optimized to 6.38 | 31-fold increase compared to unoptimized conditions | [2] |

| Temperature | Optimized to 30 °C | Part of multi-factor optimization leading to 31-fold increase | [2] |

Experimental Protocols

Analyzing and engineering the istamycin BGC relies on established molecular biology techniques for Streptomyces. Below are detailed, representative protocols for gene inactivation and heterologous expression.

Gene Inactivation in S. tenjimariensis via Homologous Recombination

This protocol describes the creation of a targeted gene knockout to probe gene function.

-

Construct Design:

-

Amplify via PCR two fragments (~1.5 kb each) corresponding to the regions immediately upstream ('left arm') and downstream ('right arm') of the target gene (e.g., istM1).

-

Clone the left and right arms into a non-replicative E. coli vector (e.g., pKC1139) on either side of an antibiotic resistance cassette (e.g., apramycin resistance, aac(3)IV).

-

Verify the final construct by restriction digest and Sanger sequencing.

-

-

Vector Transfer to Streptomyces:

-

Transform the final knockout plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

-

Conjugate the plasmid from the E. coli donor to S. tenjimariensis. Plate the conjugation mixture on a medium (e.g., MS agar) supplemented with nalidixic acid (to select against E. coli) and apramycin (to select for Streptomyces exconjugants).

-

-

Selection of Double-Crossover Mutants:

-

Initial apramycin-resistant colonies arise from a single-crossover event, resulting in the integration of the entire plasmid.

-

To select for the desired double-crossover event (where the target gene is replaced by the resistance cassette), screen the single-crossover isolates for the loss of the vector's own resistance marker (e.g., kanamycin resistance if present on the vector backbone).

-

Grow single-crossover colonies on non-selective medium for one round of sporulation to encourage the second recombination event. Plate spores on medium with apramycin and replica-plate to medium with kanamycin. Colonies that are Apramycin-resistant and Kanamycin-sensitive are potential double-crossover mutants.

-

-

Verification of Mutants:

-

Confirm the gene replacement in putative mutants using PCR. Use primers that anneal outside the cloned homology arms and inside the resistance cassette. The resulting PCR product size will differ between the wild-type and mutant strains.

-

Further confirm the knockout by Southern blot analysis or whole-genome sequencing.

-

-

Phenotypic Analysis:

-

Cultivate the confirmed mutant and wild-type strains under production conditions.

-

Analyze the culture extracts by HPLC and Mass Spectrometry (MS) to observe the abolition of istamycin production or the accumulation of a biosynthetic intermediate.

-

Heterologous Expression of the Istamycin Cluster in S. coelicolor

This protocol allows for the production of istamycins in a well-characterized, genetically tractable host.

-

Cluster Cloning:

-

Isolate high-molecular-weight genomic DNA from S. tenjimariensis.

-

Construct a cosmid or bacterial artificial chromosome (BAC) library from the genomic DNA.

-

Screen the library using a labeled DNA probe designed from a known gene within the ist cluster (e.g., istC).

-

Identify and isolate a cosmid/BAC containing the entire ~68 kb istamycin BGC.

-

-

Host Strain and Vector Transfer:

-

Use a specially engineered host strain, such as S. coelicolor M1152 or M1154, from which native antibiotic gene clusters have been deleted to reduce metabolic competition and simplify downstream analysis.[3]

-

Introduce the istamycin-containing cosmid/BAC into the chosen S. coelicolor host via protoplast transformation or intergeneric conjugation from E. coli.

-

-

Cultivation and Analysis:

-

Grow the transformed S. coelicolor strain in various production media (e.g., R5A, SFM).

-

As a negative control, cultivate the same S. coelicolor host containing an "empty" vector.

-

After a suitable incubation period (7-10 days), harvest the culture broth and mycelium.

-

-

Metabolite Profiling:

-

Extract metabolites from the culture using an appropriate solvent (e.g., ethyl acetate or by adsorption onto a resin).

-

Analyze the extracts using HPLC-MS. Compare the metabolite profile of the strain expressing the ist cluster to the negative control.

-

Look for new peaks in the expression strain that correspond to the expected masses of istamycin congeners. Purify these compounds and confirm their structures by NMR spectroscopy.

-

Caption: Standard experimental workflows for istamycin BGC analysis.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Istamycin A0

For Researchers, Scientists, and Drug Development Professionals

Abstract

Istamycin A0 is a member of the istamycin family of aminoglycoside antibiotics, which are produced by the marine actinomycete Streptomyces tenjimariensis. As a biosynthetic precursor to other more complex istamycins, understanding the precise chemical structure and stereochemistry of Istamycin A0 is fundamental for the exploration of novel antibiotic derivatives and for comprehending the biosynthetic pathways of these potent antibacterial agents. This guide provides a detailed overview of the structural features of Istamycin A0, including its absolute stereochemical configuration. It also outlines experimental methodologies for its isolation and characterization and presents key quantitative data.

Chemical Structure and Stereochemistry

Istamycin A0 is a pseudodisaccharide antibiotic belonging to the 2-deoxystreptamine class of aminoglycosides. Its core structure consists of a 1,4-diaminocyclitol unit linked glycosidically to an aminosugar moiety.

The definitive chemical structure of Istamycin A0 is characterized by the molecular formula C₁₅H₃₂N₄O₄ .

The systematic IUPAC name for Istamycin A0, which also defines its absolute stereochemistry, is (1R,2R,3S,5S,6S)-3-amino-2-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol .

The stereochemical configuration of the chiral centers in Istamycin A0 is crucial for its biological activity. The defined stereochemistry is a result of the stereospecific enzymatic reactions in its biosynthetic pathway.

Quantitative Data

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₃₂N₄O₄ |

| Molecular Weight | 332.44 g/mol |

Spectroscopic Data

High-resolution mass spectrometry is a key technique for the confirmation of the elemental composition of Istamycin A0. The expected exact mass can be calculated and compared with the experimentally determined value.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 333.2497 | Varies with experimental setup |

Note: The observed m/z value would be obtained from experimental data, which can vary slightly depending on the instrument and conditions.

While the structure of Istamycin A0 has been confirmed, a detailed, publicly available, tabulated dataset of its ¹H and ¹³C NMR chemical shifts and coupling constants is not readily found in the scientific literature. However, based on the known structure, the following table outlines the expected NMR signals.

Table 2.2.2.1. Expected ¹H NMR Signals for Istamycin A0

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Anomeric H | ~5.0-5.5 | d | |

| Cyclohexane Ring Protons | ~1.5-4.5 | m | Complex overlapping signals |

| Oxane Ring Protons | ~3.0-4.5 | m | |

| N-CH₃ | ~2.3-2.8 | s | |

| N-CH₂ | ~2.5-3.5 | m | |

| O-CH₃ | ~3.3-3.7 | s |

Table 2.2.2.2. Expected ¹³C NMR Signals for Istamycin A0

| Carbon | Expected Chemical Shift (ppm) |

| Anomeric C | ~95-105 |

| Cyclohexane Ring Carbons | ~25-90 |

| Oxane Ring Carbons | ~60-85 |

| N-CH₃ | ~30-40 |

| N-CH₂ | ~40-50 |

| O-CH₃ | ~55-65 |

Experimental Protocols

Isolation and Purification of Istamycin A0

The following is a generalized protocol based on methods for isolating istamycins from Streptomyces tenjimariensis.

-

Fermentation: Cultivate Streptomyces tenjimariensis in a suitable production medium.

-

Harvesting: Separate the mycelium from the fermentation broth by centrifugation or filtration.

-

Cation Exchange Chromatography: Adjust the pH of the supernatant to the acidic range and apply it to a cation exchange resin column (e.g., Amberlite CG-50).

-

Elution: Wash the column with a neutral buffer and then elute the istamycins with an alkaline solution (e.g., dilute ammonia).

-

Fraction Collection and Analysis: Collect fractions and analyze them for the presence of Istamycin A0 using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Further Purification: Pool the fractions containing Istamycin A0 and subject them to further chromatographic steps, such as silica gel chromatography or preparative HPLC, to achieve high purity.

Structural Elucidation by HPLC-MS/MS

The characterization of Istamycin A0 in a complex mixture of congeners can be effectively performed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solution containing an ion-pairing agent (e.g., pentafluoropropionic acid) and an organic solvent (e.g., acetonitrile) is employed to achieve separation of the different istamycin congeners.[1][2]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray Ionization (ESI) in positive ion mode is used to generate protonated molecular ions [M+H]⁺.

-

Tandem MS (MS/MS): Collision-Induced Dissociation (CID) of the parent ion of Istamycin A0 is performed to generate characteristic fragment ions. The fragmentation pattern provides structural information that aids in the identification and confirmation of the molecule.

-

Biosynthesis and Signaling Pathways

Istamycin A0 is an intermediate in the biosynthetic pathway of more complex istamycins. The biosynthesis of istamycins shares similarities with that of other 2-deoxystreptamine-containing aminoglycosides like gentamicins and fortimicins. The pathway involves a series of enzymatic modifications of a 2-deoxystreptamine core.

Caption: Generalized biosynthetic pathway of Istamycin A0.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery, isolation, and characterization of Istamycin A0.

Caption: Workflow for Istamycin A0 research and development.

References

In Vitro Antibacterial Spectrum of Istamycin A0 Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istamycin A0 is an aminoglycoside antibiotic, a class of potent bactericidal agents that primarily target protein synthesis in bacteria. Aminoglycosides bind to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately cell death. While the class is well-known for its activity against Gram-negative bacilli, certain aminoglycosides also exhibit significant efficacy against a range of Gram-positive organisms. This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of Istamycin A0 against Gram-positive bacteria, including detailed experimental protocols for determining antibacterial susceptibility and a summary of available data.

Note on Data Availability: Publicly available data specifying the minimum inhibitory concentrations (MICs) of Istamycin A0 against a wide range of Gram-positive bacteria is limited. The following data is for the closely related compound, Istamycin B, and is provided for illustrative purposes. Further in-house testing is recommended for a comprehensive assessment of Istamycin A0's activity.

Data Presentation: In Vitro Activity of Istamycin B

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) of Istamycin B against a key Gram-positive pathogen. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | Not Specified | 0.78[1] |

Disclaimer: The data presented is for Istamycin B, a closely related compound to Istamycin A0. This information is sourced from a commercially available product description and is intended to be representative.[1]

Experimental Protocols

The determination of the in vitro antibacterial spectrum of a compound like Istamycin A0 is crucial for its development as a therapeutic agent. The following are detailed methodologies for key experiments used to ascertain the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method

This is one of the most common methods for determining MIC values and is recommended by the Clinical and Laboratory Standards Institute (CLSI).

a. Preparation of Istamycin A0 Stock Solution:

-

A stock solution of Istamycin A0 is prepared at a high concentration (e.g., 1000 µg/mL) in a suitable solvent (typically sterile deionized water).

-

The solution is filter-sterilized through a 0.22 µm filter.

b. Preparation of Bacterial Inoculum:

-

The Gram-positive bacterial strains to be tested are cultured on an appropriate agar medium (e.g., Tryptic Soy Agar) and incubated at 37°C for 18-24 hours.

-

Several colonies are then used to inoculate a sterile broth medium (e.g., Mueller-Hinton Broth).

-

The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

c. Serial Dilution and Inoculation:

-

A 96-well microtiter plate is used for the assay.

-

Two-fold serial dilutions of the Istamycin A0 stock solution are prepared in the wells of the microtiter plate using Mueller-Hinton Broth.

-

Each well is then inoculated with the prepared bacterial suspension.

-

Control wells are included: a positive control (bacteria with no antibiotic) and a negative control (broth with no bacteria).

d. Incubation and MIC Determination:

-

The microtiter plate is incubated at 37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of Istamycin A0 at which there is no visible growth of bacteria.

Agar Dilution Method

This method is an alternative to broth microdilution and is particularly useful for testing a large number of isolates.

a. Preparation of Istamycin A0-Containing Agar Plates:

-

A series of agar plates (e.g., Mueller-Hinton Agar) containing two-fold serial dilutions of Istamycin A0 are prepared.

-

The antibiotic is added to the molten agar just before pouring the plates.

b. Preparation of Bacterial Inoculum:

-

The bacterial inoculum is prepared as described for the broth microdilution method, adjusted to a 0.5 McFarland standard.

c. Inoculation of Plates:

-

The surface of each agar plate is spot-inoculated with the bacterial suspensions. A multipoint inoculator can be used to test multiple strains simultaneously.

-

A control plate containing no antibiotic is also inoculated.

d. Incubation and MIC Determination:

-

The plates are incubated at 37°C for 16-20 hours.

-

The MIC is the lowest concentration of Istamycin A0 that completely inhibits the growth of the bacteria.

Mandatory Visualization

Experimental Workflow for MIC Determination

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Signaling Pathway: Aminoglycoside Mechanism of Action

Caption: Mechanism of Action of Istamycin A0.

References

Istamycin A0 Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Core Structure-Activity Relationships of Istamycin A0, Leveraging Insights from Close Structural Analogs for Novel Antibiotic Design.

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of Istamycin A0, a potent aminoglycoside antibiotic. Due to the limited availability of extensive SAR data specifically for Istamycin A0, this document leverages key findings from studies on the closely related and structurally similar compound, Istamycin B. The principles of molecular modification and their impact on antibacterial efficacy and toxicity are highly transferable between these analogs. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel antibacterial agents.

Introduction to Istamycins and their Mechanism of Action

Istamycins belong to the aminoglycoside class of antibiotics, which are crucial in the treatment of serious bacterial infections. Their primary mechanism of action involves binding to the 30S ribosomal subunit of bacteria, thereby interfering with protein synthesis. This interaction leads to a cascade of events, including codon misreading and inhibition of translocation, ultimately resulting in bacterial cell death. The unique structural features of Istamycins, including their deoxystreptamine core and attached amino sugars, are critical for this activity. Understanding the relationship between these structural motifs and the resulting biological activity is paramount for the rational design of new, more effective, and less toxic aminoglycoside antibiotics.

Core Structure-Activity Relationships

The antibacterial potency and toxicity profile of Istamycin A0 and its analogs are intimately linked to specific chemical modifications at various positions on the molecule. The following sections and the corresponding data table summarize the key SAR findings, primarily derived from studies on Istamycin B derivatives.

Data Presentation: Summary of Structure-Activity Relationships

The following table summarizes the observed effects of specific chemical modifications on the antibacterial activity and toxicity of Istamycin B analogs. These findings provide a strong predictive framework for the rational design of novel Istamycin A0 derivatives.

| Modification Position | Chemical Modification | Effect on Antibacterial Activity | Effect on Acute Toxicity | Key Observations |

| 2'-Position | Replacement of the amino group with a hydroxyl group. | Generally maintained or slightly reduced. | Markedly decreased. | This is a critical modification for decoupling antibacterial efficacy from toxicity, a major hurdle in aminoglycoside development.[1] |

| 4-N-Position | Acylation with β-alanine on a 2'-deamino-2'-hydroxy analog. | Good activity against both Gram-positive and Gram-negative bacteria. | Low. | The introduction of an aminoacyl group at this position can enhance or restore antibacterial potency in analogs with reduced toxicity.[1] |

| 3-O-Position | Demethylation. | Potent activity. | High in the presence of a 2'-amino group. | 3-O-demethylation appears to be a key modification for enhancing potency, but this can also increase toxicity if the 2'-amino group is present.[1] |

| 2'-Position | Selective N-acylation or N-amidination. | Variable. | Not improved. | Simple acylation or amidination at the 2'-amino position does not appear to be a viable strategy for reducing toxicity.[1] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the synthesis and evaluation of Istamycin analogs.

General Protocol for N-Acylation of Istamycin Analogs

This protocol describes a general method for the N-acylation of an amino group on the Istamycin scaffold, for instance, at the 4-N position.

-

Starting Material: Dissolve the Istamycin analog (1 mmol) in a suitable solvent such as a mixture of methanol and water.

-

Reagent Addition: Add an N-hydroxysuccinimide ester of the desired acyl group (e.g., Boc-β-alanine-OSu) (1.2 mmol) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue is then purified using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of chloroform-methanol-ammonia) to yield the N-acylated product.

-

Deprotection (if necessary): If a protecting group such as Boc was used, it is removed by treatment with an appropriate reagent (e.g., trifluoroacetic acid in dichloromethane). The deprotected product is then purified, often by ion-exchange chromatography.

Protocol for Minimum Inhibitory Concentration (MIC) Testing

The antibacterial activity of the synthesized analogs is determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum: Grow bacterial strains overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Antibiotic Dilutions: Prepare a series of two-fold serial dilutions of the Istamycin analogs in MHB in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Visualizations

The following diagrams illustrate key conceptual frameworks in Istamycin SAR studies.

Caption: Logical flow of Istamycin structure-activity relationship studies.

Caption: General experimental workflow for the synthesis and evaluation of Istamycin analogs.

Conclusion

The structure-activity relationship studies of Istamycin analogs, particularly those of Istamycin B, provide a clear roadmap for the development of novel aminoglycoside antibiotics with improved therapeutic profiles. The key takeaway is the feasibility of chemically modifying the Istamycin scaffold to reduce toxicity while maintaining potent antibacterial activity. Specifically, the substitution of the 2'-amino group with a hydroxyl group has been identified as a highly promising strategy. Further exploration of modifications at the 4-N-position and other sites on the periphery of the molecule, guided by the principles outlined in this document, holds significant potential for the discovery of next-generation aminoglycoside therapeutics to combat the growing threat of antibiotic resistance.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Istamycin A0

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istamycin A0 is an aminoglycoside antibiotic belonging to the istamycin family, a group of compounds known for their potent antibacterial activity. These antibiotics are produced by various species of Streptomyces. This guide provides a comprehensive overview of the physical and chemical properties of Istamycin A0, detailed experimental protocols for their determination, and visualizations of its mechanism of action and biosynthetic origin.

Physicochemical Properties

The following tables summarize the known physical and chemical properties of Istamycin A0. It is important to note that some data has been reported for the hemi-carbonate salt of Istamycin A0.

General and Physical Properties

| Property | Value | Source |

| Appearance | Colorless crystalline powder (hemi-carbonate form) | [1] |

| Decomposition Point | 111-114 °C (hemi-carbonate form) | [1] |

| Solubility | Soluble in water and methanol; sparingly soluble or insoluble in ethanol and other common organic solvents.[1] | |

| Specific Optical Rotation | [α]D²² = +76° (c 0.56, water) (hemi-carbonate form) | [1] |

Chemical and Spectroscopic Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₃₂N₄O₄ | [1] |

| Molecular Weight | 332.44 g/mol | [1] |

| High-Resolution Mass Spectrometry (HRMS) | m/z = 332.2414 (Found), 332.2420 (Calculated for C₁₅H₃₂N₄O₄) | [1] |

| Reactivity | Positive reaction with ninhydrin and Rydon-Smith reagents. | [1] |

| UV Absorption Spectrum | Shows only end absorption in water. | [1] |

Note on Molecular Formula: There are some discrepancies in the reported molecular formula for Istamycin A0 in the literature. The data presented here is based on the high-resolution mass spectrometry results from the provided search results.

Experimental Protocols

This section details the methodologies for key experiments related to the characterization of Istamycin A0.

Determination of Solubility

Objective: To qualitatively or quantitatively determine the solubility of Istamycin A0 in various solvents.

Materials:

-

Istamycin A0 sample

-

A range of solvents (e.g., water, methanol, ethanol, acetone, chloroform)

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

Spectrophotometer (for quantitative analysis)

Procedure:

-

Qualitative Assessment:

-

To a small vial, add approximately 1-5 mg of Istamycin A0.

-

Add 1 mL of the desired solvent.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid. If the solid dissolves completely, the compound is considered soluble. If some solid remains, it is sparingly soluble or insoluble.

-

-

Quantitative Assessment (UV-Vis Spectrophotometry):

-

Prepare a stock solution of Istamycin A0 in a solvent in which it is freely soluble (e.g., water).

-

Create a series of standard solutions of known concentrations from the stock solution.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve.

-

Prepare a saturated solution of Istamycin A0 in the solvent of interest by adding an excess of the compound, vortexing, and allowing it to equilibrate.

-

Centrifuge the saturated solution to pellet any undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, dilute it with the solvent if necessary, and measure its absorbance at λmax.

-

Use the calibration curve to determine the concentration of Istamycin A0 in the saturated solution, which represents its solubility.

-

Ninhydrin Test for Primary and Secondary Amines

Objective: To confirm the presence of primary and/or secondary amine functional groups in the Istamycin A0 molecule.[1]

Materials:

-

Istamycin A0 sample

-

Ninhydrin reagent (0.2% in ethanol or acetone)

-

Test tubes

-

Water bath

Procedure:

-

Dissolve a small amount (1-2 mg) of Istamycin A0 in 1 mL of a suitable solvent (e.g., water).

-

Add 2-3 drops of the ninhydrin reagent to the solution.

-

Heat the test tube in a boiling water bath for 2-5 minutes.

-

Observe any color change. A positive test for primary amines is indicated by the formation of a deep purple color (Ruhemann's purple). Secondary amines may yield a yellow-orange color.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis

Objective: To analyze the purity of Istamycin A0 and confirm its molecular weight. The following is a general protocol that can be adapted from methods used for other aminoglycosides.[2][3]

Instrumentation:

-

HPLC system with a C18 column

-

Mass spectrometer with an electrospray ionization (ESI) source

Reagents:

-

Mobile Phase A: Water with a suitable modifier (e.g., 0.1% formic acid or 5 mM aqueous pentafluoropropionic acid)

-

Mobile Phase B: Acetonitrile with the same modifier as Mobile Phase A

-

Istamycin A0 sample dissolved in Mobile Phase A

Procedure:

-

Sample Preparation: Prepare a dilute solution of Istamycin A0 (e.g., 10-100 µg/mL) in Mobile Phase A.

-

Chromatographic Conditions:

-

Column: A suitable reversed-phase C18 column (e.g., Acquity CSH C18).[3]

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage over 15-20 minutes to elute the compound.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: A suitable mass range to include the expected molecular ion of Istamycin A0 (e.g., m/z 100-500).

-

Data Acquisition: Acquire full scan mass spectra. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion of Istamycin A0 for fragmentation.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of Istamycin A0's biological context.

General Mechanism of Action of Aminoglycoside Antibiotics

Aminoglycoside antibiotics, including Istamycin A0, exert their antibacterial effect by inhibiting protein synthesis in bacteria. They bind to the 30S ribosomal subunit, leading to misreading of mRNA and the production of non-functional proteins, ultimately causing cell death.[4][5][6]

Caption: Mechanism of action of Istamycin A0.

Simplified Biosynthetic Origin of Istamycins

Istamycins are derived from primary metabolites within Streptomyces. The biosynthesis involves a series of enzymatic modifications of a core aminocyclitol structure.[3][7] This diagram illustrates a simplified logical flow of this process.

Caption: Simplified biosynthetic pathway of Istamycins.

Experimental Workflow for Istamycin A0 Characterization

This diagram outlines a logical workflow for the physical and chemical characterization of a sample of Istamycin A0.

References

- 1. GB2048855A - Istamycins - Google Patents [patents.google.com]

- 2. Istamycin aminoglycosides profiling and their characterization in Streptomyces tenjimariensis ATCC 31603 culture using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Combinatorial biosynthesis of novel aminoglycoside antibiotics via pathway engineering - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Aminocyclitol Core of Istamycin A0

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istamycin A0 belongs to the istamycin family of aminoglycoside antibiotics, which are potent inhibitors of bacterial protein synthesis. These natural products, produced by Streptomyces tenjimariensis, are characterized by a unique 1,4-diaminocyclitol pseudodisaccharide moiety. The central component of this structure is the aminocyclitol core, a 2-deoxystreptamine ring, which is crucial for its antibacterial activity. This technical guide provides a comprehensive overview of the aminocyclitol core of Istamycin A0, including its biosynthesis, mechanism of action, structure-activity relationships, and relevant experimental protocols.

The Aminocyclitol Core: Structure and Biosynthesis

The aminocyclitol core of Istamycin A0 is a 2-deoxystreptamine moiety. Its biosynthesis originates from D-glucose-6-phosphate and proceeds through a series of enzymatic steps to form the characteristic cyclitol ring.

Biosynthetic Pathway of the 2-Deoxystreptamine Core

The biosynthesis of the 2-deoxystreptamine core is a multi-step enzymatic process. The key steps are outlined below:

Quantitative Analysis of Antibacterial Activity

While specific quantitative data for Istamycin A0 is limited in publicly available literature, the biological activity of closely related istamycins provides valuable insights. Istamycins A and B have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides[1]. For instance, Istamycin B exhibits the following Minimum Inhibitory Concentrations (MICs):

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 0.78 |

| Escherichia coli | 1.56 |

| Pseudomonas aeruginosa | 0.39 |

| Data for Istamycin B, a closely related compound.[2] |

A high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method has been developed for the profiling and quantification of istamycin congeners, including Istamycin A0, from the fermentation broth of Streptomyces tenjimariensis. This method reported a lower limit of quantification for Istamycin A of 2.2 ng/mL, indicating the potential for precise measurement of these compounds in complex mixtures[3][4][5].

Mechanism of Action and Impact on Signaling Pathways

The primary mechanism of action for aminoglycosides, including the istamycins, is the inhibition of bacterial protein synthesis. The aminocyclitol core plays a critical role in binding to the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit. This interaction disrupts the fidelity of translation, leading to the production of non-functional or truncated proteins and ultimately bacterial cell death.

Recent research has indicated that the effects of aminoglycosides extend beyond simple protein synthesis inhibition and can impact bacterial signaling pathways, particularly two-component systems (TCSs). TCSs are crucial for bacteria to sense and respond to environmental stimuli, including antibiotic-induced stress[6][7]. The binding of aminoglycosides to the ribosome can lead to mistranslation of membrane proteins, which in turn can trigger envelope stress responses mediated by TCSs like the CpxA-CpxR system[8]. This activation can lead to a cascade of downstream effects, including the generation of reactive oxygen species, which contribute to the bactericidal activity of these antibiotics.

Proposed Signaling Cascade Triggered by Istamycin A0

The following diagram illustrates a potential signaling pathway activated by Istamycin A0, leading to bacterial cell death.

Structure-Activity Relationship of the Aminocyclitol Core

The structure of the 2-deoxystreptamine core and its substitutions are critical for the antibacterial activity of istamycins. Key structural features that influence activity include:

-

Amino Groups: The presence and position of amino groups on the cyclitol ring are essential for binding to the negatively charged phosphate backbone of rRNA.

-

Hydroxyl Groups: The stereochemistry of the hydroxyl groups influences the conformation of the ring and its interaction with the ribosomal target.

-

Glycosidic Linkage: The point of attachment and the nature of the sugar moieties linked to the aminocyclitol core determine the spectrum of activity and resistance profile. For instance, replacing the amino group at the C-2 position with a hydroxyl group has been shown to significantly decrease acute toxicity while maintaining antibacterial activity in some istamycin derivatives[2].

Experimental Protocols

Production and Purification of Istamycin A0 from Streptomyces tenjimariensis

1. Fermentation:

-

Streptomyces tenjimariensis is cultured in a suitable fermentation medium. A common medium contains starch as the carbon source and soybean meal as the nitrogen source[1].

-

The fermentation is carried out under aerobic conditions on a rotary shaker (e.g., 250 rpm) at 28°C for approximately 5 days[4]. The addition of palmitate (0.2%) has been shown to double istamycin production[1].

2. Extraction:

-

The fermentation broth is harvested and the mycelium is separated by centrifugation or filtration.

-

The supernatant containing the istamycins is subjected to extraction. Due to the polar nature of aminoglycosides, methods such as ion-exchange chromatography are typically employed.

3. Purification:

-

A multi-step purification process is generally required to isolate Istamycin A0 from the complex mixture of congeners.

-

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS): A robust method for the profiling and characterization of istamycin congeners has been developed[3][4][5].

In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a bacterial cell-free system.

1. Preparation of Cell-Free Extract (S30 Extract):

-

Grow a suitable bacterial strain (e.g., E. coli) to mid-log phase.

-

Harvest the cells by centrifugation and wash them with a suitable buffer.

-

Lyse the cells using a French press or sonication.

-

Centrifuge the lysate at 30,000 x g to pellet cell debris. The supernatant is the S30 extract.

2. Assay Reaction:

-

Set up reaction mixtures containing the S30 extract, a buffer system, amino acids (including a radiolabeled amino acid like [35S]-methionine), an energy source (ATP and GTP), and a DNA template (e.g., a plasmid encoding a reporter gene like luciferase or beta-galactosidase).

-

Add varying concentrations of Istamycin A0 to the reaction mixtures.

-

Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

3. Measurement of Protein Synthesis:

-

Stop the reactions by adding a precipitating agent (e.g., trichloroacetic acid).

-

Collect the precipitated protein on a filter paper.

-

Measure the amount of incorporated radiolabeled amino acid using a scintillation counter.

-

The percentage of inhibition is calculated relative to a control reaction without the antibiotic.

Workflow for In Vitro Protein Synthesis Inhibition Assay

Conclusion

The aminocyclitol core of Istamycin A0 is a key determinant of its potent antibacterial activity. A thorough understanding of its structure, biosynthesis, and mechanism of action is essential for the development of novel aminoglycoside antibiotics with improved efficacy and reduced toxicity. The data and protocols presented in this guide provide a valuable resource for researchers in the field of antibiotic discovery and development. Further investigation into the specific quantitative interactions of Istamycin A0 with its ribosomal target and its detailed effects on bacterial signaling pathways will be crucial for realizing the full therapeutic potential of this class of compounds.

References

- 1. Studies on new aminoglycoside antibiotics, istamycins, from an actinomycete isolated from a marine environment. III. Nutritional effects on istamycin production and additional chemical and biological properties of istamycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Istamycin B | 72523-64-9 | Benchchem [benchchem.com]

- 3. Istamycin aminoglycosides profiling and their characterization in Streptomyces tenjimariensis ATCC 31603 culture using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pure.korea.ac.kr [pure.korea.ac.kr]

- 6. mdpi.com [mdpi.com]

- 7. Roles of two-component regulatory systems in antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mistranslation of membrane proteins and two-component system activation trigger aminoglycoside-mediated oxidative stress and cell death - PMC [pmc.ncbi.nlm.nih.gov]

Istamycin A0 Congeners: A Deep Dive into Structure, Activity, and Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istamycins are a family of aminoglycoside antibiotics produced by the marine actinomycete Streptomyces tenjimariensis.[1] Since their discovery, they have garnered significant interest due to their potent antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of Istamycin A0 and its congeners, focusing on their biological activities, mechanisms of action, and the experimental methodologies used to characterize them. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel antimicrobial agents.

The Istamycin Family: A Structural Overview

The istamycin family is a diverse group of compounds, with sixteen naturally occurring congeners identified to date.[2] These include Istamycin A, B, C, A0, B0, C0, A1, B1, C1, A2, X0, A3, Y0, B3, FU-10, and AP.[2] Istamycin A0 is structurally a deglycyl derivative of Istamycin B.[3] A key feature of the istamycin family is the potential for interconversion between its members. For instance, Istamycin A0 and B0 can be chemically converted to Istamycin A and B, respectively, which exhibit enhanced antibacterial properties.[3]

Biological Activities of Istamycin Congeners

Table 1: Minimum Inhibitory Concentrations (MICs) of Selected Istamycins

| Organism | Istamycin A (µg/mL) | Istamycin B (µg/mL) |

| Staphylococcus aureus | 0.2 - 1.6 | 0.1 - 0.8 |

| Escherichia coli | 0.4 - 3.1 | 0.2 - 1.6 |

| Klebsiella pneumoniae | 0.8 - 6.3 | 0.4 - 3.1 |

| Pseudomonas aeruginosa | 1.6 - 12.5 | 0.8 - 6.3 |

Note: The MIC values are presented as ranges compiled from various studies and may vary depending on the specific strain and testing methodology.

Mechanism of Action: Targeting the Bacterial Ribosome

Like other aminoglycosides, istamycins exert their bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The primary target is the 30S ribosomal subunit.

Figure 1: Mechanism of Action of Istamycin A0 Congeners

The binding of istamycins to the 16S rRNA within the 30S subunit interferes with the translation process in several ways:

-

Inhibition of Initiation Complex Formation: It can block the proper assembly of the ribosome on the messenger RNA (mRNA).

-

mRNA Misreading: The binding induces conformational changes in the ribosome, leading to the misreading of mRNA codons. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the synthesis of non-functional or toxic proteins.

-

Inhibition of Translocation: The movement of the ribosome along the mRNA can be hindered, halting protein synthesis altogether.

The accumulation of aberrant proteins and the disruption of normal protein synthesis ultimately lead to bacterial cell death.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC of an antibiotic is the lowest concentration that prevents visible growth of a bacterium. A standard method for determining MIC is the broth microdilution method.

Figure 2: Broth Microdilution MIC Assay Workflow

Methodology:

-

Preparation of Antibiotic Solutions: Prepare a stock solution of the Istamycin congener in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

Preparation of Bacterial Inoculum: Culture the test bacterium overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control well (bacteria in MHB without antibiotic) and a negative control well (MHB only). Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Ribosome Binding Assay

To investigate the direct interaction of istamycins with the bacterial ribosome, a ribosome binding assay can be performed. This assay typically utilizes radiolabeled antibiotics or a competitive binding format.

Methodology:

-

Isolation of Ribosomes: Grow the target bacterial strain to mid-log phase and harvest the cells by centrifugation. Lyse the cells using a French press or sonication. Isolate the 70S ribosomes by differential centrifugation, including a high-speed ultracentrifugation step through a sucrose cushion. Dissociate the 70S ribosomes into 30S and 50S subunits by dialysis against a low-magnesium buffer. Purify the 30S subunits using sucrose density gradient centrifugation.

-

Radiolabeling of Istamycin (Optional): If a direct binding assay is to be performed, the istamycin congener can be radiolabeled (e.g., with tritium, ³H).

-

Binding Reaction: In a typical binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, β-mercaptoethanol), incubate a fixed concentration of purified 30S ribosomal subunits with varying concentrations of the radiolabeled istamycin congener. For competitive binding, incubate a fixed concentration of a known radiolabeled aminoglycoside with both 30S subunits and varying concentrations of the unlabeled istamycin congener.

-

Separation of Bound and Free Ligand: Separate the ribosome-bound radiolabeled ligand from the free ligand using a rapid filtration method (e.g., nitrocellulose membrane filtration). The ribosomes and bound ligand will be retained on the filter, while the free ligand will pass through.

-

Quantification: Wash the filters to remove any non-specifically bound ligand. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of bound ligand as a function of the free ligand concentration to determine the binding affinity (Kd) for direct binding assays. For competitive binding assays, calculate the IC50 value (the concentration of the unlabeled istamycin that inhibits 50% of the binding of the radiolabeled ligand) and subsequently determine the Ki (inhibition constant).

Signaling Pathways and Logical Relationships

The primary mechanism of action of istamycins is the direct inhibition of protein synthesis. Downstream effects are largely a consequence of this primary insult.

Figure 3: Logical Relationships in Bacterial Response to Istamycins

The production of mistranslated proteins can lead to their misfolding and aggregation, triggering cellular stress responses. These aberrant proteins can also be inserted into the cell membrane, disrupting its integrity and leading to a membrane stress response. This can, in turn, trigger an oxidative stress response. Ultimately, the culmination of these events, coupled with the shutdown of essential protein production, leads to bacterial cell death.

Conclusion and Future Directions

The istamycin family of aminoglycosides, with Istamycin A0 as a core member, represents a promising class of antibacterial agents. Their potent activity and well-characterized mechanism of action make them valuable scaffolds for the development of new antibiotics to combat the growing threat of antimicrobial resistance. Future research should focus on a comprehensive evaluation of the antibacterial spectrum of all sixteen natural congeners to identify lead candidates. Furthermore, synthetic modifications of the istamycin scaffold could lead to derivatives with improved efficacy, a broader spectrum of activity, and reduced toxicity. A deeper understanding of the specific interactions between different istamycin congeners and the bacterial ribosome at a molecular level will be crucial for the rational design of next-generation aminoglycoside antibiotics.

References

- 1. Antimicrobial Resistance in Pseudomonas aeruginosa Biofilms - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 2. mdpi.com [mdpi.com]

- 3. Optimizing aminoglycoside selection for KPC-producing Klebsiella pneumoniae with the aminoglycoside-modifying enzyme (AME) gene aac(6’)-Ib - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Istamycin A0 Fermentation and Production from Streptomyces tenjimariensis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the fermentation, production, and purification of Istamycin A0 from Streptomyces tenjimariensis. The information is compiled from scientific literature and patents to guide researchers in developing robust and optimized production processes.

Introduction

Istamycins are aminoglycoside antibiotics with broad-spectrum bactericidal activities. Streptomyces tenjimariensis is a known producer of a complex of istamycins, including Istamycin A0. This guide outlines the critical parameters and methodologies for the successful laboratory-scale production and isolation of Istamycin A0.

Fermentation Protocol

Successful production of Istamycin A0 relies on the careful preparation of the inoculum and the use of an optimized fermentation medium and conditions. Two effective media compositions are presented below.

Inoculum Preparation

A two-stage inoculum preparation is recommended to ensure a healthy and active seed culture for the production fermenter.

Protocol:

-

Initial Culture: Aseptically transfer a loopful of a well-sporulated culture of Streptomyces tenjimariensis from an agar slant to a 500 mL Erlenmeyer flask containing 110 mL of the seed culture medium (see Table 1).

-

Incubation: Incubate the flask on a rotary shaker at 27°C for 48 hours. This will serve as the seed culture for the production stage.

Production Fermentation

Protocol:

-

Inoculation: Transfer the seed culture to a 30-liter jar fermenter containing 15 liters of the production medium (see Table 2 for two alternative media).

-

Fermentation Parameters: Maintain the fermentation under the conditions outlined in Table 3.

-

Duration: Continue the fermentation for the specified duration, typically ranging from 72 hours to 6 days.

Data Presentation: Media Composition and Fermentation Parameters

Table 1: Seed Culture Medium Composition [1]

| Component | Concentration |

| Starch | 1.0% |

| Glucose | 0.2% |

| Soybean Meal | 1.0% |

| Sodium Chloride | 0.3% |

| Dipotassium Hydrogenphosphate | 0.1% |

| Magnesium Sulfate (7 H₂O) | 0.1% |

Table 2: Production Media Compositions

| Component | Medium 1[1] | Medium 2 |

| Starch | 2.0% | 2.0% |

| Glucose | 0.2% | 0.2% |

| Soybean Meal | 2.0% | 2.0% |

| Sodium Chloride | 0.3% | 0.3% |

| Dipotassium Hydrogenphosphate | 0.1% | 0.1% |

| Magnesium Sulfate (7 H₂O) | 0.1% | 0.1% |

| Sodium Palmitate | - | 0.2% |

Note: The addition of palmitate has been shown to double istamycin production.[2]

Table 3: Optimized Fermentation Parameters

| Parameter | Value | Reference |

| Temperature | 27 - 30°C | [1][3] |

| Initial pH | 6.38 | [3] |

| Agitation | 200 - 300 rpm | [1][3] |

| Aeration | 1 vvm (15 L/min for a 15 L working volume) | [1] |

| Incubation Time | 72 hours - 6 days | [1][3] |

| Calcium Carbonate (CaCO₃) | 5.3% | [3] |

Production and Purification Protocol

The following protocol details the extraction and purification of Istamycin A0 from the fermentation broth.

Initial Extraction

-

Acidification and Filtration: At the end of the fermentation, adjust the pH of the culture broth to 2.0 with hydrochloric acid. Filter the acidified broth to remove mycelia and other solids, yielding a clarified broth filtrate.[1]

-

Cation-Exchange Chromatography (Capture Step):

-

Resin: Use a cation-exchange resin.

-

Loading: Pass the clarified broth filtrate through the column of the cation-exchange resin. The istamycins will bind to the resin.

-

Elution: Elute the bound istamycins with 0.2 N to 1 N hydrochloric acid or 0.2 N to 1 N aqueous ammonia.[1]

-

Silica Gel Chromatography

-

Preparation: Concentrate the eluate from the cation-exchange step to dryness under reduced pressure.

-

Column Chromatography: Dissolve the crude istamycin powder in a suitable solvent and apply it to a silica gel column.

-

Elution: Elute the column with a suitable solvent system. A patent suggests collecting fractions and combining those with activity.[1] While the specific solvent system for Istamycin A0 is not detailed, similar aminoglycoside purifications often use a gradient of a polar organic solvent (like methanol or ethanol) in a less polar solvent (like chloroform or dichloromethane), often with the addition of a small amount of a base (like ammonium hydroxide) to improve peak shape.

-

Fraction Analysis: Monitor the fractions for the presence of Istamycin A0 using a suitable analytical method such as HPLC-MS.[4][5]

-

Final Concentration: Combine the pure fractions containing Istamycin A0 and concentrate to dryness under reduced pressure to obtain the purified compound.

Quantitative Data

Visualization of Workflows

Experimental Workflow for Istamycin A0 Production

Caption: Workflow for Istamycin A0 production and purification.

Logical Relationship of Fermentation Parameters

Caption: Key factors influencing Istamycin production.

References

- 1. GB2048855A - Istamycins - Google Patents [patents.google.com]

- 2. Studies on new aminoglycoside antibiotics, istamycins, from an actinomycete isolated from a marine environment. III. Nutritional effects on istamycin production and additional chemical and biological properties of istamycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Central composite design for optimizing istamycin production by Streptomyces tenjimariensis [pubmed.ncbi.nlm.nih.gov]

- 4. Istamycin aminoglycosides profiling and their characterization in Streptomyces tenjimariensis ATCC 31603 culture using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.korea.ac.kr [pure.korea.ac.kr]

Application Note: Purification of Istamycin A0 Using Ion-Exchange Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istamycin A0, an aminoglycoside antibiotic, demonstrates potent antibacterial activity. Its purification from fermentation broths or synthetic reaction mixtures is a critical step in research and development. Ion-exchange chromatography (IEC) is a robust and scalable method for the purification of charged molecules like Istamycin A0. This application note provides a detailed protocol for the purification of Istamycin A0 using cation-exchange chromatography, leveraging its basic nature to achieve high purity.

Istamycins are typically purified using a scaled-up ion-exchange chromatographic procedure[1]. As a poly-basic compound, Istamycin A0 carries a net positive charge at neutral or acidic pH, making it an ideal candidate for cation-exchange chromatography. In this method, the positively charged Istamycin A0 binds to a negatively charged solid support (the cation-exchange resin). Impurities that are neutral or negatively charged will not bind and are washed away. The bound Istamycin A0 is then eluted by increasing the salt concentration or changing the pH of the buffer, which disrupts the electrostatic interactions with the resin.

Principle of Separation

The purification strategy is based on the reversible electrostatic interaction between the positively charged amine groups of Istamycin A0 and the negatively charged functional groups of the cation-exchange resin. The separation process involves four key steps:

-

Equilibration: The cation-exchange column is equilibrated with a buffer at a specific pH to ensure the resin is fully charged and ready for sample loading.

-

Sample Loading: The crude Istamycin A0 solution, adjusted to an appropriate pH and ionic strength, is loaded onto the column. Istamycin A0 binds to the resin, while many impurities pass through in the flow-through.

-

Washing: The column is washed with the equilibration buffer to remove any remaining unbound or weakly bound impurities.

-

Elution: A buffer with a higher ionic strength or a different pH is passed through the column to displace the bound Istamycin A0, which is then collected in fractions.

Experimental Protocol

This protocol is a general guideline based on established methods for the purification of aminoglycoside antibiotics. Optimization of specific parameters may be required for different scales and purity requirements.

1. Materials and Reagents

-

Cation-Exchange Resin: A strong or weak acid cation-exchange resin is suitable. Examples include Amberlite IRC-50 (weakly acidic) or resins like '732' and '734' (strongly acidic)[2]. The choice of resin may depend on the specific impurities present.

-

Crude Istamycin A0 solution: Fermentation broth filtrate or synthetic reaction mixture containing Istamycin A0.

-

Equilibration and Wash Buffer: Deionized water or a low concentration buffer (e.g., 20 mM sodium phosphate), pH 6.0 - 7.7[2].

-

Elution Buffer: An aqueous solution of a salt (e.g., NaCl, NH₄Cl) or a base (e.g., NH₄OH) at a concentration of 0.5 - 1.5 M[2]. The specific eluent will depend on the chosen resin and desired final salt form of the product.

-

pH adjustment solutions: Dilute HCl and NaOH or NH₄OH.

-

Chromatography Column and System: Appropriate for the scale of purification.

2. Equipment

-

pH meter

-

Conductivity meter

-

Peristaltic pump or chromatography system

-

Fraction collector

-

Apparatus for post-elution processing (e.g., rotary evaporator, freeze dryer)

3. Sample Preparation

-

Centrifuge or filter the crude Istamycin A0 solution to remove any particulate matter.

-

Adjust the pH of the clarified solution to between 6.0 and 7.7 using a suitable acid or base[2]. This ensures that Istamycin A0 is sufficiently protonated to bind to the cation-exchange resin.

4. Chromatography Procedure

-

Column Packing and Equilibration:

-

Pack the chromatography column with the chosen cation-exchange resin according to the manufacturer's instructions.

-

Equilibrate the column by washing with 5-10 column volumes (CV) of the equilibration buffer at a flow rate of 1-3 CV/hour[2]. Continue until the pH and conductivity of the column outlet match that of the inlet buffer.

-

-

Sample Loading:

-

Load the prepared Istamycin A0 sample onto the equilibrated column at a flow rate of 1-3 CV/hour[2].

-

Collect the flow-through and monitor for the presence of Istamycin A0 to ensure the binding capacity of the column has not been exceeded.

-

-

Washing:

-

Wash the column with at least 2-3 CV of the equilibration buffer to remove unbound and weakly bound impurities[2].

-

Continue washing until the UV absorbance (if applicable) or conductivity of the outlet returns to baseline.

-

-

Elution:

-

Elute the bound Istamycin A0 from the column using the elution buffer. The elution can be performed in a stepwise or linear gradient manner. For a stepwise elution, use a concentration of 0.5 - 1.5 M of the eluting salt or base[2].

-

Maintain a flow rate of 1-3 CV/hour[2].

-

Collect fractions and monitor for the presence of Istamycin A0 using a suitable analytical method (e.g., HPLC, TLC).

-

5. Post-Elution Processing

-

Pool the fractions containing pure Istamycin A0.

-

The eluate can be concentrated under reduced pressure at a temperature of 50-70°C[2].

-

Desalting of the pooled fractions may be necessary, which can be achieved by a subsequent chromatography step (e.g., size-exclusion chromatography) or other methods like dialysis or diafiltration.

-

The final product can be obtained by lyophilization (freeze-drying) or spray drying[2].

Data Presentation

The following table summarizes typical process parameters and expected outcomes for the purification of aminoglycoside antibiotics using cation-exchange chromatography, based on data from related compounds.

| Parameter | Kanamycin Example 1 | Kanamycin Example 2 | Sisomicin Example |

| Resin Type | Strong Acid Cation-Exchange ('734') | Strong Acid Cation-Exchange ('732') | Weak Acid Cation-Exchange (Amberlite IRC-50) |

| Adsorption pH | 7.58 | 5.99 | 6.83 |

| Loading Flow Rate | 0.96 CV/h | Static Adsorption | 0.56 CV/h |

| Wash Volume | ≥ 2 CV (Water) | ≥ 2 CV (Water) | ≥ 2 CV (Water) |

| Eluent | 0.8 M HCl:NH₄Cl (1:2) | 1.5 M NH₄OH | 0.5 M H₂SO₄ |

| Elution Volume | 6 CV | 7 CV | 3 CV |

| Elution Flow Rate | 2 CV/h | 1 CV/h | 3 CV/h |

| Recovery | 90.4% | 89.6% | 89.5% |

| Purity | 71.7% | 73.3% | 71.3% |

| (Data adapted from Google Patents, CN101012246B)[2] |

Visualizations

Experimental Workflow for Istamycin A0 Purification

Caption: Workflow for the purification of Istamycin A0.

Logical Relationships in Cation-Exchange Chromatography

Caption: Principle of Istamycin A0 separation.

References

Application Notes and Protocols for HPLC-MS/MS Quantification of Istamycin A0 in Fermentation Broth

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantification of Istamycin A0 in bacterial fermentation broth using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

Istamycin A0 is an aminoglycoside antibiotic produced by Streptomyces tenjimariensis. Accurate quantification of Istamycin A0 in fermentation broth is crucial for process optimization, yield determination, and quality control in drug development. This HPLC-MS/MS method offers high selectivity and sensitivity for the analysis of Istamycin A0.

Method Overview

The method involves a solid-phase extraction (SPE) cleanup of the fermentation broth, followed by chromatographic separation on a C18 reversed-phase column and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Workflow

Caption: Overall workflow for Istamycin A0 quantification.

Experimental Protocols